N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-9-11-27(12-10-16)23(29)20-14-21(24(30)26(2)15-20)25-22(28)19-8-7-17-5-3-4-6-18(17)13-19/h3-8,13-16H,9-12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYGHUZROIJEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the common synthetic challenges encountered during the preparation of this compound, and how can they be addressed methodologically?
Answer:
The synthesis of this compound involves multi-step reactions, including the incorporation of the 4-methylpiperidine-1-carbonyl moiety and the formation of the 1,2-dihydropyridin-2-one core. Key challenges include:
- Low yield in coupling reactions : Optimize stoichiometry of reagents (e.g., 1.2:1 molar ratio of 4-methylpiperidine to activated carbonyl intermediates) and use coupling agents like DCC (dicyclohexylcarbodiimide) to enhance efficiency .
- Side reactions during cyclization : Control reaction temperature (e.g., 60–80°C) and pH (neutral to mildly basic conditions using K₂CO₃) to minimize byproducts .
- Purification difficulties : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate 8:1 to 3:1) or recrystallization in ethanol/water mixtures to isolate the pure product .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Prioritize signals for the 1,2-dihydropyridin-2-one core (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) and the 4-methylpiperidine moiety (δ ~1.2–1.5 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the molecular formula .
- FT-IR : Identify characteristic stretches (e.g., C=O at ~1680–1720 cm⁻¹, N-H at ~3300 cm⁻¹) to verify functional groups .
Advanced: How can researchers optimize reaction conditions to improve the yield of the 4-methylpiperidine-1-carbonyl moiety incorporation?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and enhance nucleophilic acyl substitution .
- Catalyst screening : Test Lewis acids like ZnCl₂ or DMAP (4-dimethylaminopyridine) to accelerate carbonyl activation .
- Design of Experiments (DoE) : Apply fractional factorial designs to evaluate interactions between temperature, solvent, and catalyst concentration. For example, a 2³ factorial design can identify optimal conditions (e.g., 70°C, 0.1 M catalyst, DMF solvent) to maximize yield .
Advanced: What strategies are recommended for resolving contradictory bioactivity data observed in different in vitro assays?
Answer:
- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) and use internal controls (e.g., reference inhibitors) to reduce variability .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm target engagement .
- Metabolic stability testing : Assess compound stability in assay media (e.g., liver microsome incubation) to rule out false negatives due to rapid degradation .
Advanced: How can computational reaction path search methods accelerate synthesis design for derivatives?
Answer:
- Quantum chemical calculations : Use DFT (Density Functional Theory) to model transition states and predict energetically favorable pathways for introducing substituents (e.g., methyl vs. fluoro groups) .
- Machine learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvents, catalysts) for novel derivatives. For example, ML algorithms can prioritize DMF over THF for amide bond formation in similar scaffolds .
- Feedback loops : Integrate experimental yields with computational data to refine reaction parameters iteratively. A 2024 study demonstrated a 40% reduction in optimization time using this approach .
Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
Answer:
- 3D-QSAR modeling : Generate CoMFA (Comparative Molecular Field Analysis) models using bioactivity data from 10–15 analogs to map electrostatic/hydrophobic requirements for target binding .
- Fragment-based design : Synthesize truncated analogs (e.g., removing the naphthamide group) to isolate contributions of specific moieties to potency .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase enzymes) to identify critical hydrogen bonds or π-π interactions .
Advanced: How should researchers address solubility limitations in pharmacological testing?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to the 4-methylpiperidine moiety to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm size) for sustained release in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
